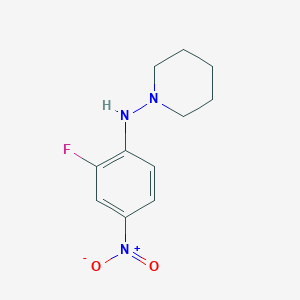

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a distinctive molecular architecture characterized by its hybrid structure combining a saturated heterocyclic piperidine ring with a substituted aromatic system. The compound's molecular formula C₁₁H₁₄FN₃O₂ reflects its complex composition, incorporating three nitrogen atoms, one fluorine atom, and two oxygen atoms within a framework of eleven carbon atoms. The International Union of Pure and Applied Chemistry systematic name for this compound acknowledges the connectivity between the piperidine nitrogen and the fluoronitro-substituted phenyl ring through an amino linkage.

The molecular weight of 239.25 grams per mole positions this compound within an optimal range for pharmaceutical applications, adhering to Lipinski's rule while maintaining sufficient molecular complexity for specific biological interactions. The structural framework consists of three primary components: a six-membered saturated piperidine ring containing one nitrogen atom, a benzene ring system, and the characteristic substituent pattern featuring fluorine at the 2-position and nitro group at the 4-position relative to the amino linkage. This arrangement creates a distinctive electronic distribution that influences both chemical reactivity and biological activity.

The three-dimensional conformation of this compound is significantly influenced by the piperidine ring's chair conformation, similar to other piperidine derivatives. The piperidine ring adopts a chair conformation with the nitrogen-hydrogen bond preferentially occupying an equatorial position, as established for piperidine systems where the equatorial conformation demonstrates greater stability by approximately 0.72 kilocalories per mole in gas phase conditions. The connectivity between the piperidine nitrogen and the aromatic system through the amino linkage creates a semi-rigid molecular framework that restricts conformational flexibility while maintaining biological accessibility.

Historical Development of Piperidine-Nitrophenyl Hybrid Compounds

The development of piperidine-nitrophenyl hybrid compounds traces its origins to the fundamental discovery of piperidine itself, first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later inspire the development of synthetic piperidine derivatives. The historical significance of piperidine extends beyond its initial isolation, as it provided the structural template for numerous pharmaceutical compounds that emerged throughout the twentieth century.

The evolution of piperidine-containing pharmaceuticals demonstrates the versatility of this heterocyclic system in medicinal chemistry applications. Piperidine derivatives have found widespread application across diverse therapeutic areas, including selective serotonin reuptake inhibitors such as paroxetine, stimulants and nootropics including methylphenidate and ethylphenidate, and antipsychotic medications such as haloperidol and risperidone. The incorporation of nitrophenyl substituents represents a more recent development in this chemical lineage, driven by the recognition that electron-withdrawing groups can modulate biological activity through altered electronic properties and enhanced receptor binding affinity.

The specific combination of fluorine and nitro substituents on phenyl rings attached to piperidine systems emerged from systematic structure-activity relationship studies conducted during the late twentieth and early twenty-first centuries. Research into nitrophenyl esters and their reactions with piperidine derivatives provided early insights into the kinetic behavior and synthetic accessibility of these hybrid compounds. These investigations established fundamental principles governing the reactivity of piperidine with nitrophenyl-containing substrates, laying the groundwork for the rational design of more complex molecular architectures.

Contemporary research has expanded the scope of piperidine-nitrophenyl hybrids to include compounds specifically designed for enhanced biological activity through strategic substitution patterns. The development of this compound represents the culmination of decades of synthetic methodology development and structure-activity relationship optimization. Modern synthetic approaches have enabled the precise control of substitution patterns, allowing researchers to fine-tune electronic properties and biological interactions through systematic modification of the aromatic substitution pattern.

Positional Isomerism in Fluoronitro-Substituted Aromatic Systems

Positional isomerism in fluoronitro-substituted aromatic systems demonstrates profound effects on both chemical reactivity and biological activity, with the specific arrangement of substituents fundamentally altering molecular properties. The systematic study of positional isomers has revealed that the relative positions of fluorine and nitro groups on aromatic rings create distinct electronic environments that influence molecular recognition, binding affinity, and synthetic accessibility. Research examining tripodal urea receptors functionalized with nitrophenyl groups at different positions has demonstrated significant differences in anion binding capabilities based solely on substituent positioning.

The comparison between ortho, meta, and para isomers of fluoronitro-substituted compounds reveals distinct trends in both physical properties and biological activities. Para-isomers typically exhibit enhanced stability and predictable electronic effects due to the direct conjugation between electron-withdrawing nitro groups and electron-withdrawing fluorine substituents. Meta-isomers demonstrate intermediate properties with reduced conjugative effects but maintained inductive influences from both substituents. Ortho-isomers often display unique characteristics due to steric interactions and potential intramolecular hydrogen bonding or electrostatic interactions between adjacent substituents.

The specific case of this compound represents an ortho-para substitution pattern where the fluorine occupies the 2-position relative to the amino linkage and the nitro group occupies the 4-position. This arrangement creates a distinctive electronic environment where the fluorine atom's electron-withdrawing inductive effect combines with the nitro group's strong electron-withdrawing resonance and inductive effects to create a highly electron-deficient aromatic system. The positioning of these groups relative to the amino linkage point influences both the reactivity of the aromatic ring toward nucleophilic and electrophilic substitution reactions and the compound's biological activity profile.

Comparative analysis with related positional isomers reveals the importance of substituent positioning in determining biological activity. The compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine demonstrates a similar substitution pattern but incorporates a piperazine ring instead of the direct amino linkage found in this compound. Similarly, 4-(2-Fluoro-4-nitrophenyl)morpholine exhibits the same aromatic substitution pattern but utilizes a morpholine heterocycle, illustrating how the heterocyclic component can be varied while maintaining the characteristic fluoronitro substitution pattern.

The synthetic implications of positional isomerism extend beyond simple electronic effects to encompass fundamental differences in synthetic accessibility and reaction pathway preferences. Nucleophilic aromatic substitution reactions, which are commonly employed in the synthesis of these compounds, demonstrate distinct regioselectivity patterns depending on the positioning of electron-withdrawing groups. The presence of both fluorine and nitro substituents creates multiple potential sites for nucleophilic attack, with the relative positioning determining the preferred reaction pathway and the ease of synthesis for specific isomers.

Properties

IUPAC Name |

N-(2-fluoro-4-nitrophenyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSPXVQUWQQANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants:

- 3,4-Difluoronitrobenzene (15.5 g, 97.5 mmol)

- Piperazine derivatives (e.g., 1-methyl-4-(piperidin-4-yl)piperazine)

- Base: Potassium carbonate or sodium carbonate

- Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

- Reaction Conditions:

- Temperature: 50–100°C

- Duration: 1–24 hours

- Atmosphere: Nitrogen or inert gas

Process:

The fluorinated nitrobenzene reacts with the piperazine derivative via nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nitro group, which activates the ring for substitution.

Data:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-Difluoronitrobenzene + Piperazine derivative | DMSO/DMF | 50–100°C | 1–24h | 95% (crude) | High purity after purification |

Reduction of Nitro Group to Amino

Method Overview:

Following the aromatic substitution, the nitro group on the aromatic ring is reduced to an amino group, typically using catalytic hydrogenation or chemical reducing agents.

Procedure:

- Catalytic Hydrogenation:

- Catalyst: Palladium on carbon (Pd/C)

- Reagent: Hydrazine hydrate or hydrogen gas

- Solvent: Ethanol or methanol

- Conditions: Reflux at 80–100°C for 12 hours

- Chemical Reduction:

- Reagents: Iron powder or tin chloride in acid or neutral conditions

Data:

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation | Pd/C, hydrazine hydrate | Reflux, 12h | 80% | Clean conversion, high purity |

| Chemical | Iron powder | Acidic medium | Variable | Cost-effective, scalable |

Amine Functionalization and Purification

Method Overview:

The amino group on the aromatic ring is further functionalized or purified to obtain the target compound.

Process:

- The amino derivative is isolated via filtration, washing, and recrystallization.

- Purity is confirmed through NMR, HPLC, and LC-MS techniques.

Data:

| Step | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Purification | Recrystallization from ethanol | 90–95% | >98% | Ensures high-quality product |

Alternative Synthesis via Direct Amination

Method Overview:

In some protocols, direct amination of the aromatic precursor with piperidine derivatives occurs under microwave-assisted or catalytic conditions, reducing reaction times.

Procedure:

- Reactants: Aromatic halide or activated aromatic compound with piperidine

- Catalyst: Palladium or copper catalysts

- Solvent: Ethanol or acetonitrile

- Conditions: Microwave irradiation at 100–150°C for 1–2 hours

Data:

| Method | Yield | Advantages | Notes |

|---|---|---|---|

| Microwave-assisted | 85–95% | Rapid, scalable | Suitable for industrial scale |

Summary of Key Data

| Preparation Method | Reactants | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution + reduction | Nitrobenzene derivative + piperidine | DMSO/DMF | 50–100°C | 1–24h | 95% crude | Widely used industrially |

| Catalytic hydrogenation | Nitro to amino | Ethanol | 80–100°C | 12h | 80% | High purity |

| Microwave-assisted amination | Aromatic halide + piperidine | Ethanol | 100–150°C | 1–2h | 85–95% | Rapid process |

Research Findings and Notes

- The nucleophilic aromatic substitution route benefits from the electron-withdrawing nitro group, which activates the aromatic ring for substitution with nucleophiles like piperidine derivatives.

- Catalytic hydrogenation remains the most efficient method for reducing nitro groups to amino groups, with high yields and purity.

- Alternative methods such as microwave-assisted amination offer faster synthesis times, suitable for large-scale production.

- The choice of solvent, base, and reaction temperature significantly influences the yield and purity of the final compound.

- Optimization of reaction parameters is crucial to minimize by-products and maximize yield, especially in industrial settings.

Chemical Reactions Analysis

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group and fluorine atom can be replaced by other groups in the presence of suitable reagents, such as phenols and potassium carbonate.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine has been investigated for its potential as a drug candidate due to its interactions with various biological targets. Research indicates its efficacy in:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, modifications to the piperidine structure have led to compounds with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research published in ACS Omega demonstrated that modifications to the piperidine ring could enhance cytotoxicity against cancer cell lines, particularly breast and liver cancers. The study emphasized structure-activity relationships (SAR) where specific substitutions improved efficacy .

Neuropharmacology

The compound has also been explored for its effects on neuroreceptors, particularly sigma receptors. It has shown nanomolar affinities for sigma-1 and sigma-2 receptors, suggesting potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of this compound derivatives. Key findings included:

- In Vitro Activity : A derivative exhibited potent antibacterial activity with an MIC of 0.25 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of the nitro group in enhancing antibacterial properties .

Case Study 2: Anticancer Research

In another study focused on anticancer activity, researchers synthesized various piperidine derivatives and tested them against multiple cancer cell lines. Results indicated that specific modifications could lead to enhanced cytotoxicity, particularly against liver cancer cells .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The piperidin-1-ylamino group contributes to its biological activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Morpholine analogs exhibit lower basicity and higher solubility compared to piperidine derivatives due to the oxygen atom .

- Dimethylamino substituents (e.g., in ) increase basicity and steric hindrance, altering pharmacokinetic profiles.

Antimycobacterial Potential

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () demonstrates antimycobacterial activity, attributed to the 2-fluoro-4-nitrophenyl motif. This suggests that the target compound’s aromatic system may similarly interact with mycobacterial targets, though the piperidine ring could modify binding affinity .

Enzyme Inhibition

- Piperidine-containing compounds like 4-ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine) are precursors to opioids (e.g., fentanyl), highlighting the piperidine ring’s role in central nervous system targeting . The absence of a nitro group in 4-ANPP reduces electron deficiency, emphasizing the nitro group’s importance in redox interactions.

Metabolic Stability

- Difluoroalkyl derivatives (e.g., N-(1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine, ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and C-F bond strength. The target compound’s fluorine may similarly resist oxidative degradation .

Biological Activity

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group. The presence of the nitro group and fluorine atom contributes to its unique pharmacological properties, influencing both its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis. It has been shown to inhibit key signaling pathways that are crucial for tumor growth.

-

Case Studies :

- In vitro studies demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.67 µM to 3.45 µM, indicating potent cytotoxicity compared to standard chemotherapeutics such as doxorubicin .

- A structure–activity relationship analysis suggested that modifications to the piperidine ring could enhance the compound's efficacy against various cancer types, emphasizing the importance of substituent positioning on biological activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Studies : Preliminary assays indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Influence : The presence of electron-withdrawing groups (like nitro) enhances cytotoxicity against certain cancer cell lines.

- Piperidine Modifications : Alterations in the piperidine moiety can lead to variations in potency and selectivity for different biological targets .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes involved in critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with cancer cell survival and proliferation, such as various kinases involved in signaling pathways.

Data Tables

Q & A

Q. What are the common synthetic routes for N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, N-phenylpiperidin-4-amine derivatives are synthesized via alkylation of piperidine precursors with halides under basic conditions (e.g., sodium hydride or potassium carbonate in ethanol or acetonitrile) . For the target compound, introducing the 2-fluoro-4-nitrophenyl group may require selective nitration and fluorination steps on a pre-functionalized piperidine scaffold. Optimization can involve varying solvents (polar aprotic vs. protic), temperature, and stoichiometry to maximize yield and purity. Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and transition states to guide experimental design .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions on the piperidine ring and aromatic system.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., nitro, amine) via characteristic absorption bands (e.g., NO stretching at ~1520–1350 cm) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural elucidation, if single crystals are obtainable .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Initial screening often involves in vitro assays targeting receptors or enzymes associated with piperidine derivatives, such as neurotransmitter transporters (e.g., serotonin or dopamine receptors) . Competitive binding assays using radiolabeled ligands or fluorescence-based enzymatic inhibition studies can quantify interactions. Dose-response curves (IC/EC) should be generated to assess potency, with positive controls (e.g., known inhibitors) to validate experimental setups .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Reaction path search algorithms (e.g., artificial force-induced reaction methods) combined with density functional theory (DFT) can model intermediates and transition states to predict regioselectivity in nitration/fluorination steps . Machine learning models trained on reaction databases may identify optimal catalysts or solvents. For example, meta-dynamics simulations could reveal energy barriers for nitro-group introduction, guiding experimental prioritization of conditions .

Q. What strategies address contradictions in pharmacological data for structurally similar piperidine derivatives?

Discrepancies in activity data (e.g., varying IC values across studies) may arise from differences in assay conditions (pH, temperature) or off-target effects. Researchers should:

- Perform structure-activity relationship (SAR) studies to isolate the impact of the 2-fluoro-4-nitro substitution.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing enthalpic vs. entropic contributions .

- Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Large-scale production faces hurdles such as:

- Purification complexity: The nitro group may necessitate chromatographic separation from byproducts.

- Safety concerns: Nitroaromatic intermediates are often explosive; continuous flow reactors can mitigate risks by minimizing reagent accumulation .

- Yield optimization: DoE (Design of Experiments) approaches can systematically test variables (e.g., catalyst loading, residence time) .

Q. How does the electronic nature of the 2-fluoro-4-nitrophenyl group influence the compound’s reactivity?

The nitro group is a strong electron-withdrawing group (EWG), while the fluorine atom exerts an inductive electron-withdrawing effect. Together, they polarize the aromatic ring, directing electrophilic substitution to specific positions. This electronic profile can be quantified via Hammett constants () or computational electrostatic potential maps, predicting sites for further functionalization (e.g., reduction of nitro to amine for prodrug applications) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.